molecular formula C8H5F3O3 B037468 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 112811-65-1

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No.: B037468
CAS No.: 112811-65-1
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluoro-3-methoxybenzoic acid is typically synthesized through a series of substitution reactionsOne common method includes the use of appropriate chemical reagents to substitute the hydrogen atoms on the benzene ring with fluorine atoms and a methoxy group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

    Complex Formation: It readily forms complexes with organotin (IV) compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from reactions involving this compound include quinolone derivatives and various organometallic complexes .

Scientific Research Applications

2,4,5-Trifluoro-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2,4,5-Trifluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acids, such as:

These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of three fluorine atoms and a methoxy group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286858
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-65-1
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
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Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
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Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy
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Record name 2,4,5-trifluoro-3-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer, 10 g (0.0397 mol) of the tetrafluorophthalic anhydride prepared in Example 3 and 20 ml of methanol were charged, and the mixture was stirred for 2 hours under reflux. After cooling, 42.8 g (0.079 mol) of a 10% methanol solution of sodium methoxide was dropwise added thereto. Then, under reflux, the mixture was stirred for one hour. Then, 15.9 g of a 10% sodium hydroxide aqueous solution was added thereto and the mixture was stirred for 12 hors under reflux. After cooling, 8 g of a 20% hydrochloric acid aqueous solution was added. Further, 21.1 g (0.0596 mol) of trioctylamine and 40 g of xylene were added thereto, and the mixture was stirred. The organic layer was separated and stirred at 140° C. for 2 hours. After completion of the reaction, 30 ml of a 20% sodium hydroxide aqueous solution was added thereto and stirred. The aqueous phase was separated and neutralized with a 10% hydrochloric acid aqueous solution and extracted with ethyl acetate. The solvent was distilled off to obtain 6.7 g of 3-methoxy-2,4,5-trifluorobenzoic acid. The yield was 81.5%.
Quantity
10 g
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20 mL
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21.1 g
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40 g
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sodium methoxide
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Synthesis routes and methods II

Procedure details

Into a 100 ml three necked flask, 10 g (0.04 mol) of the 4-methoxy-3,5,6-trifluorophthalic acid prepared in Example 22 and 14.2 g (0.04 mol) of trioctylamine were charged, and the mixture was reacted at 140° C. for 4 hours with stirring. After completion of the reaction, 30 ml of a 20% sodium hydroxide aqueous solution was added thereto and stirred. The aqueous phase was separated and neutralized with a 10% hydrochloric acid aqueous solution and extracted with ethyl acetate. Then, the solvent was distilled off to obtain 7.17 g of 3-methoxy-2,4,5-triflourobenzoic acid. The yield was 87.0%
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10 g
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14.2 g
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three
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100 mL
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Synthesis routes and methods III

Procedure details

226 ml (0.226 mole) of a 1N aqueous solution of sodium hydroxide were added to a suspension of 46.4 g (0.226 mole) of 3-methoxy-2,4,5-trifluorobenzamide (XXV) [prepared as described in Step (E5) above] in 900 ml of water, and the mixture was heated under reflux with stirring for 2 hours. At the end of this time, the reaction mixture was cooled to room temperature and then shaken with ethyl acetate to remove unreacted material. The aqueous layer was separated and acidified with hydrochloric acid to precipitate a crystalline substance, which was extracted with ethyl acetate. The extract was washed with water and dried, and the solvent was removed by evaporation under reduced pressure to afford 37.1 g of 3-methoxy-2,4,5-trifluorobenzoic acid (XXVI) as colorless needles having the same properties as the product of Preparation 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: MFBA possesses the following characteristics []:

  • Spectroscopic Data: Infrared (FTIR) and Raman spectroscopy have been utilized to analyze the vibrational frequencies of MFBA, providing insights into its molecular structure. These spectra were compared with Density Functional Theory (DFT) calculations at the B3LYP level of theory to further understand the vibrational modes and structural characteristics [].

A: One established synthetic route for MFBA starts with tetrafluorophthalimide. This compound undergoes reactions with an alkali metal hydroxide, a methylating agent, a non-oxidizing acid, and finally a decarboxylating agent to yield MFBA []. Other methods utilize 3-methoxy-2,4,5-trifluorobenzoic acid as a starting material, which undergoes a multi-step synthesis involving acylation, condensation, and hydrolysis reactions to yield pharmaceutical compounds like gatifloxacin [, ].

A: MFBA serves as a crucial building block in organic synthesis, especially in the pharmaceutical industry [, ]. It is a precursor for synthesizing various pharmaceuticals, notably the antibiotic gatifloxacin []. This fluoroquinolone antibiotic displays broad-spectrum activity against gram-positive and gram-negative bacteria. MFBA is also employed in the synthesis of other quinolone antibiotics such as lomefloxacin, specifically its C-8 hydroxyl substituted derivative, which is studied as a photolysis impurity [].

A: DFT calculations, particularly using the B3LYP functional, have been employed to investigate various aspects of MFBA. These include studying its molecular vibrations, optimized structural parameters, and electronic properties []. Additionally, NBO analysis and frontier molecular orbital (LUMO-HOMO) calculations have provided insights into intramolecular charge transfer interactions within the molecule [].

A: Computational studies utilizing DFT calculations have investigated the NLO properties of MFBA []. The first hyperpolarizability (β), a key parameter for NLO materials, was calculated along with the total dipole moment. These findings suggest that MFBA could potentially be used in NLO applications, although experimental verification is still needed [].

A: MFBA can act as a ligand in coordination complexes. For example, a cobalt(II) complex featuring MFBA, 1,10-phenanthroline, and water ligands has been structurally characterized through single-crystal X-ray diffraction []. This reveals MFBA's ability to coordinate through its carboxylate group to metal centers, paving the way for potential applications in materials science and catalysis.

A: Recent studies have focused on synthesizing and characterizing organotin(IV) complexes incorporating MFBA and other ligands like 4,4′-bipyridine []. This research explores the structural diversity and potential applications of these complexes, which may exhibit interesting properties suitable for various fields such as catalysis and materials science.

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